molecular formula C9H6F2O3 B2587859 Methyl 3,5-difluoro-4-formylbenzoate CAS No. 1415124-73-0

Methyl 3,5-difluoro-4-formylbenzoate

Cat. No.: B2587859
CAS No.: 1415124-73-0
M. Wt: 200.141
InChI Key: KZCMSWUXFXYAIJ-UHFFFAOYSA-N
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Description

Methyl 3,5-difluoro-4-formylbenzoate: is an organic compound with the molecular formula C9H6F2O3 and a molecular weight of 200.14 g/mol . It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a formyl group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-difluoro-4-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluoro-4-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, ensuring the complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-difluoro-4-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 3,5-difluoro-4-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of fluorinated compounds .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of aromatic compounds. It is also investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of methyl 3,5-difluoro-4-formylbenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics. These features make it distinct from its non-fluorinated counterparts and valuable in various applications .

Properties

IUPAC Name

methyl 3,5-difluoro-4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCMSWUXFXYAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3,5-difluorobenzoate (1 gm, 5.8 mmol) in dry tetrahydrofuran (20 mL), lithium diisopropylamide (0.621 gm, 5.8 mmol, 15% solution in tetrahydrofuran and heptane) was added at −78° C. The resulting reaction mixture was stirred for about 1 hour. Dimethylformamide (0.51 g, 6.9 mmol) was added drop wise to the reaction mixture and stirring was continued for about 3 hours at −78° C. The reaction was warm up to room temperature. Saturated aqueous ammonium chloride solution (20 mL) was added to quench the reaction mass. The aqueous phase was extracted with ethyl acetate (3×50 mL) and the combined organic layer dried over anhydrous sodium sulfate, filtered and concentrated. The crude product was purified by column chromatography over silica gel (100-200) using ethyl acetate/hexane gradient elution to afford methyl 3,5-difluoro-4-formylbenzoate (0.5 gm, 31.25%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.621 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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